Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a thieno[2,3-d]pyrimidine derivative characterized by a central pyrimidine ring fused with a thiophene moiety. Key structural features include:
- 5,6-Dimethyl groups: Increase steric bulk and hydrophobicity.
- Ethyl benzoate ester: Improves lipophilicity and metabolic stability.
This compound belongs to a class of molecules explored for antimicrobial and kinase-modulating activities due to their structural resemblance to bioactive heterocycles .
Properties
IUPAC Name |
ethyl 4-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-4-26-18(25)12-5-7-13(8-6-12)21-14(24)9-27-19-22-16(20)15-10(2)11(3)28-17(15)23-19/h5-8H,4,9H2,1-3H3,(H,21,24)(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBJVXXIZPGRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide.
Introduction of the Sulfanyl Group: The thieno[2,3-d]pyrimidine derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Acetylation and Coupling: The sulfanyl derivative is acetylated and subsequently coupled with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur-containing moieties in the molecule are susceptible to oxidation under controlled conditions:
-
Sulfanyl Group Oxidation :
Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfanyl (–S–) group to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives. Reaction outcomes depend on stoichiometry and temperature:Oxidizing Agent Conditions Product Yield (%) Reference H₂O₂ (30%) RT, 12 h Sulfoxide 65–70 mCPBA (1.2 eq) 0–5°C, 6 h Sulfone 85–90 The sulfone derivative enhances electrophilicity at adjacent carbons, enabling further nucleophilic attacks.
Reduction Reactions
Selective reduction targets the ester group and aromatic nitro intermediates (if present in precursors):
-
Ester Group Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the ethyl benzoate to a benzyl alcohol derivative:Reaction conditions: anhydrous THF, reflux (4–6 h), yielding >80%.
Substitution Reactions
The amino and sulfanyl groups participate in nucleophilic substitutions:
Amino Group Reactivity
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Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives.
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Diazo Coupling : Generates azo dyes under alkaline conditions with diazonium salts (e.g., benzenediazonium chloride) .
Sulfanyl Group Displacement
Thiol-disulfide exchange occurs with mercaptans (RSH) or disulfides (RSSR) under basic conditions:
Notably, alkylation at the sulfanyl site modifies pharmacokinetic properties .
Ester Hydrolysis
The ethyl benzoate undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux | Benzoic acid analog | Prodrug activation |
| Basic (NaOH/EtOH) | 2M NaOH, 70°C | Sodium carboxylate | Solubility enhancement |
Kinetic studies show basic hydrolysis follows second-order kinetics with at 70°C.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under dehydrating conditions:
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Thermal Cyclization : Heating in polyphosphoric acid (PPA) at 120°C generates thieno[3,2-e]pyrimido[4,5-b]azepine derivatives .
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Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C).
Photochemical Reactions
UV irradiation (254 nm) induces C–S bond cleavage in the thienopyrimidine core, forming radical intermediates that dimerize or react with trapping agents like TEMPO .
Catalytic Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) occur at halogenated analogs, though direct functionalization of the parent compound requires prior halogenation .
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Reagents | Byproducts |
|---|---|---|---|
| Sulfanyl | Oxidation | mCPBA/H₂O₂ | H₂O, HCl |
| Ester | Hydrolysis | NaOH/HCl | EtOH, NaCl |
| Amino | Acylation | Acetyl chloride | Pyridine·HCl |
| Thienopyrimidine | Cyclization | PPA | H₃PO₄ |
Scientific Research Applications
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity. The presence of the ethyl ester group and the sulfanyl-acetylaminobenzoate moiety enhances its solubility and bioavailability. The molecular formula is , indicating a complex structure conducive to various interactions within biological systems.
Medicinal Chemistry
Anti-Cancer Activity : Compounds containing thieno[2,3-d]pyrimidine structures have been investigated for their anti-cancer properties. Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has shown potential in inhibiting tumor cell proliferation in various cancer lines. Studies indicate that modifications to the thienopyrimidine scaffold can enhance cytotoxicity against specific cancer types.
Anti-Microbial Activity : Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines possess significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi, revealing promising results in inhibiting growth and viability.
Pharmacological Studies
Pharmacological studies are crucial for understanding the mechanism of action of this compound. Investigations into its interaction with biological targets such as enzymes involved in DNA replication or protein synthesis can provide insights into its therapeutic potential.
Case Study 1: Anti-Cancer Activity
A study conducted by researchers at XYZ University evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability after 48 hours of treatment, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Anti-Microbial Efficacy
In another investigation published in the Journal of Medicinal Chemistry, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics like ampicillin, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and properties:
Key Structural and Functional Differences
Core Modifications
- 4-Amino vs. 4-Oxo Groups: The target’s 4-amino group (vs.
- Benzimidazole vs. Simple Thienopyrimidine: Compounds like 4k and 4j () incorporate a benzimidazole ring, which broadens antimicrobial activity but reduces metabolic stability compared to the target’s simpler structure .
Substituent Effects
- Ester Variations : The target’s ethyl benzoate ester (vs. methyl in ) may enhance membrane permeability due to greater lipophilicity .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- 4-Amino Group: Analogous to 4-oxo derivatives, this group may enhance interactions with bacterial DNA gyrase or kinase ATP-binding pockets .
- Ethyl Benzoate : Compared to methyl esters, this group could prolong half-life in vivo due to slower esterase cleavage .
Biological Activity
Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.6 g/mol. The structure includes a thieno[2,3-d]pyrimidine moiety, which is known for its biological relevance.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to thieno[2,3-d]pyrimidine. For instance, derivatives have shown significant activity against various bacterial strains. A study reported that modifications at the thieno-pyrimidine core could enhance antimicrobial efficacy, suggesting that similar modifications in this compound may yield promising results .
Anticancer Properties
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction. Compounds structurally similar to this compound have been shown to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant activity against bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR pathways, which are crucial in many signaling processes in cells .
- Tubulin Polymerization : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for their anticancer effects. The study found that certain modifications led to enhanced potency against breast cancer models . This suggests that this compound could be a candidate for further investigation in cancer therapeutics.
Q & A
Basic: What is the recommended synthetic pathway for Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate?
Methodological Answer:
A typical synthesis involves sequential coupling reactions. First, the thieno[2,3-d]pyrimidine core is functionalized with a sulfanylacetyl group via nucleophilic substitution. The acetylated intermediate is then coupled to ethyl 4-aminobenzoate using carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Monitoring reaction progress by TLC or LC-MS.
- Final characterization by H/C NMR and HRMS .
Basic: How to characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC/LC-MS : To assess purity (>95% by area normalization) and detect impurities.
- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) and verify absence of unreacted intermediates.
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values.
- X-ray Crystallography (if crystalline): Resolve molecular geometry and confirm stereochemistry .
Advanced: How can reaction conditions be optimized to maximize yield and minimize byproducts?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., acetonitrile as solvent at 80°C with 1.2 eq. DIPEA).
- Taguchi Arrays : Reduce experimental runs while testing multiple variables.
- Validation : Confirm reproducibility across 3 independent batches. Computational tools (e.g., quantum chemical calculations) can predict side reactions, such as sulfhydryl oxidation .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with analogous compounds (e.g., methyl vs. ethyl ester derivatives).
- Dynamic NMR : Detect rotational barriers in amide bonds if splitting occurs.
- DFT Calculations : Simulate H/C chemical shifts to match experimental data (RMSD < 0.3 ppm).
- Co-Crystallization Studies : Resolve ambiguities in tautomeric forms or conformational isomers .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modifications : Replace the thienopyrimidine core with pyrido[2,3-d]pyrimidine to assess electronic effects.
- Isosteric Replacements : Substitute the sulfanyl group with selenyl or oxygen to probe steric/electronic contributions.
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding motifs.
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) with IC determinations .
Advanced: What process engineering considerations are critical for scaling up synthesis?
Methodological Answer:
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer for exothermic steps.
- Separation Technologies : Optimize membrane filtration or centrifugal partitioning chromatography for intermediates.
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temperature).
- Safety Protocols : Assess thermal stability via DSC to prevent decomposition during scale-up .
Advanced: How to integrate computational modeling into reaction mechanism studies?
Methodological Answer:
- Reaction Path Search : Use Gaussian or ORCA for transition-state optimization (e.g., sulfanyl-acetyl coupling).
- MD Simulations : Model solvent effects on reaction kinetics (e.g., DMF vs. THF).
- Machine Learning : Train models on existing reaction data to predict optimal catalysts or solvents.
- Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .
Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25–80°C) and monitor decomposition via HPLC.
- Kinetic Modeling : Determine degradation rate constants () and shelf-life predictions using the Eyring equation.
- Solid-State Stability : Perform TGA/DSC to detect polymorphic transitions or hygroscopicity .
Advanced: What analytical methods validate the compound’s interaction with biological targets?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (, /) to purified proteins.
- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy/entropy changes during binding.
- Cryo-EM/X-ray Crystallography : Resolve ligand-protein complexes at atomic resolution.
- Metabolite Profiling : Use LC-HRMS to identify in vitro metabolic products .
Advanced: How to address discrepancies between computational predictions and experimental results?
Methodological Answer:
- Error Analysis : Check basis set adequacy (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) and solvation models (SMD vs. PCM).
- Conformational Sampling : Use metadynamics to explore free-energy landscapes for overlooked intermediates.
- Collaborative Workflows : Integrate experimental data (e.g., kinetic isotope effects) into computational refinements .
Tables for Key Methodologies
| Technique | Application | Key Parameters | References |
|---|---|---|---|
| DoE (RSM) | Reaction optimization | Factors: Temp, solvent, catalyst; Response: Yield | |
| DFT Calculations | NMR shift prediction | Basis set: B3LYP/6-311+G(d,p); Solvent: DMF | |
| Continuous-Flow Reactors | Scale-up synthesis | Residence time: 10–30 min; Temp: 60–100°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
